N-(4-Ethoxyphenyl)-N-hydroxythiourea
Description
N-(4-Ethoxyphenyl)-N-hydroxythiourea is a thiourea derivative characterized by a 4-ethoxyphenyl group attached to one nitrogen atom and a hydroxyl group (-OH) on the adjacent nitrogen of the thiourea (-NCS-N-) backbone. This compound has been synthesized via reactions involving substituted isothiocyanates and triazole derivatives in pyridine, yielding derivatives with melting points ranging from 169–210°C depending on substituents .
Thiourea derivatives are widely studied for their pharmacological activities, particularly as vanilloid receptor (TRPV1) antagonists and analgesics. The N-hydroxy modification in this compound is structurally analogous to bioactive thioureas reported in studies on TRPV1 modulation .
Properties
CAS No. |
142181-56-4 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.267 |
IUPAC Name |
1-(4-ethoxyphenyl)-1-hydroxythiourea |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8-5-3-7(4-6-8)11(12)9(10)14/h3-6,12H,2H2,1H3,(H2,10,14) |
InChI Key |
IOEHDFGVTCTLMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=S)N)O |
Synonyms |
Thiourea, N-(4-ethoxyphenyl)-N-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Variations
Key structural analogs and their substituent effects are summarized below:
Table 1: Structural Comparison of Thiourea Derivatives
*Calculated from molecular formula C₉H₁₂N₂O₂S.
- Substituent Effects: Ethoxy vs. N-Hydroxy Modification: The hydroxyl group on the thiourea nitrogen distinguishes this compound from non-hydroxylated analogs (e.g., N-(4-Ethoxyphenyl)-N'-(2-hydroxyethyl)thiourea ), enabling stronger hydrogen-bond interactions with biological targets like TRPV1 .
Physicochemical Properties
Table 2: Physical Property Comparison
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